molecular formula C27H25N7O4 B10831969 Ridr-PI-103

Ridr-PI-103

Cat. No.: B10831969
M. Wt: 511.5 g/mol
InChI Key: MTALGWVUOBSKIC-UHFFFAOYSA-N
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Description

RIDR-PI-103 is a novel reactive oxygen species-induced drug release prodrug. It is designed to release the pan-phosphoinositide 3-kinase inhibitor PI-103 under high reactive oxygen species conditions. This compound has shown promise in targeting cancer cells, particularly in breast cancer and melanoma, by inhibiting the phosphoinositide 3-kinase pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RIDR-PI-103 involves linking a self-cyclizing moiety to the pan-phosphoinositide 3-kinase inhibitor PI-103. The self-cyclizing moiety is designed to release PI-103 under high reactive oxygen species conditions. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the literature .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that the production involves standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation under controlled conditions to ensure the stability and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: RIDR-PI-103 undergoes a specific reaction under high reactive oxygen species conditions, where the self-cyclizing moiety releases the active PI-103. This reaction is crucial for its targeted action in cancer cells .

Common Reagents and Conditions: The primary condition required for the activation of this compound is a high reactive oxygen species environment. This condition is typically found in the tumor microenvironment, making this compound highly specific for cancer cells .

Major Products Formed: The major product formed from the reaction of this compound is the active PI-103, which then inhibits the phosphoinositide 3-kinase pathway .

Mechanism of Action

RIDR-PI-103 exerts its effects through a reactive oxygen species-induced drug release mechanism. Under high reactive oxygen species conditions, the self-cyclizing moiety releases the active PI-103. PI-103 then inhibits the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-triphosphate, thereby inhibiting the phosphoinositide 3-kinase pathway. This inhibition leads to reduced phosphorylation of AKT and other downstream targets, ultimately suppressing cancer cell growth and proliferation .

Properties

Molecular Formula

C27H25N7O4

Molecular Weight

511.5 g/mol

IUPAC Name

2-amino-N-[5-amino-2-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenoxy]phenyl]acetamide

InChI

InChI=1S/C27H25N7O4/c28-15-22(35)31-20-14-17(29)6-7-21(20)37-18-4-1-3-16(13-18)25-32-23-19-5-2-8-30-27(19)38-24(23)26(33-25)34-9-11-36-12-10-34/h1-8,13-14H,9-12,15,28-29H2,(H,31,35)

InChI Key

MTALGWVUOBSKIC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)OC6=C(C=C(C=C6)N)NC(=O)CN

Origin of Product

United States

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